molecular formula C22H30N2O8 B119229 Urauchimycin B CAS No. 148163-08-0

Urauchimycin B

Cat. No. B119229
M. Wt: 450.5 g/mol
InChI Key: KJGZFCSJCWHCFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Urauchimycin B is a natural product that is isolated from Streptomyces bacteria. This compound has been found to possess potent antitumor activity and has been the subject of extensive research in recent years. In

Scientific Research Applications

Novel Antimycin Antibiotics Production

Urauchimycin B, along with its counterpart urauchimycin A, represents a novel class of antimycin antibiotics. These compounds were identified from a Streptomyces sp. strain isolated from a marine sponge. Their unique chemical structures, particularly the branched side chain, distinguish them from other antimycins. They have shown promise in inhibiting the morphological differentiation of Candida albicans, a significant step in addressing fungal infections (Imamura et al., 1993).

Antibiotic Properties Against Bacteria and Fungi

Urauchimycin B, along with urauchimycin A, C, and D, has been isolated from various Streptomyces strains, including marine-derived and terrestrial ones. These compounds, especially urauchimycin B, demonstrated significant antibacterial and antifungal properties, although their effectiveness varied depending on the bacterial and fungal species. The isolation of these compounds underscores the potential of unexplored natural sources in discovering new antimicrobial agents (Yao et al., 2006).

Anti-Candida Properties from Actinobacteria

Research has explored actinobacteria from unique environments, like those associated with Trachymyrmex ants, for their antifungal capabilities. Urauchimycin B, isolated from these actinobacteria, exhibited potent antifungal activity against various Candida species. Its effectiveness was comparable to that of the established antifungal nystatin, positioning urauchimycin B as a promising candidate for treating Candida infections, a significant concern in both medical and biotechnological contexts (Mendes et al., 2013).

properties

CAS RN

148163-08-0

Product Name

Urauchimycin B

Molecular Formula

C22H30N2O8

Molecular Weight

450.5 g/mol

IUPAC Name

3-formamido-2-hydroxy-N-[7-hydroxy-2,6-dimethyl-8-(3-methylbutyl)-4,9-dioxo-1,5-dioxonan-3-yl]benzamide

InChI

InChI=1S/C22H30N2O8/c1-11(2)8-9-15-18(26)13(4)32-22(30)17(12(3)31-21(15)29)24-20(28)14-6-5-7-16(19(14)27)23-10-25/h5-7,10-13,15,17-18,26-27H,8-9H2,1-4H3,(H,23,25)(H,24,28)

InChI Key

KJGZFCSJCWHCFC-UHFFFAOYSA-N

SMILES

CC1C(C(C(=O)OC(C(C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CCC(C)C)O

Canonical SMILES

CC1C(C(C(=O)OC(C(C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CCC(C)C)O

synonyms

urauchimycin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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